Spiro[3.5]nonan-9-ylmethanesulfonyl chloride
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Description
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is an organosulfur compound . It has a molecular weight of 236.76 . The IUPAC name for this compound is spiro[3.5]nonan-5-ylmethanesulfonyl chloride .
Synthesis Analysis
The synthesis of spiro compounds often involves complex reactions . For instance, the construction of a spiro-β-lactam system involves a [2 + 2] cycloaddition reaction between N-phenyl-11 H-indeno[1,2-b]quinoxalin-11-imine derivatives and various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using CH2Cl2 as a solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
This compound, like other sulfonyl chlorides, is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.76 . It is a colorless liquid that dissolves in polar organic solvents .Scientific Research Applications
Reactions with Nucleophiles and Cyclization Processes
Moskalenko and Boev (2009) demonstrated that condensation of N-substituted 3-azabicyclo[3.3.1]nonan-9-ones with various nucleophiles forms spiro heterocyclic compounds fused at the C9 atom. Treatment with anhydrous hydrogen chloride leads to the formation of spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochlorides (Moskalenko & Boev, 2009). Kuroda et al. (2000) synthesized spiro[4.5]decane and spiro[4.4]nonane ring systems using FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).
Structural Analysis and Synthesis
Wrackmeyer, Khan, and Kempe (2008) reported on the synthesis of spirosilane derivatives through a combination of 1,2-hydroboration and 1,1-organoboration, demonstrating the formation of unique spiro compounds and their molecular structures (Wrackmeyer, Khan, & Kempe, 2008). Gerlach and Müller (1972) described syntheses leading to spiro[4.4]nonane-1, 6-dione and its conversion to trans, trans-spiro[4.4]nonane-1,6-diol, which were resolved into enantiomers (Gerlach & Müller, 1972).
Novel Spiro Compound Synthesis
Additional Applications
Tanaka, Mori, and Narasaka (2004) explored the preparation of Spiro[indoline-3,2'-pyrrolidine] derivatives from β-3-indolyl ketone oximes, demonstrating applications in diazaspirocycles (Tanaka, Mori, & Narasaka, 2004). Bosworth and Magnus (1973) investigated the conversion of 9-methyl-6-p-tolyl-7-oxatricyclo[4,3,0,03,9]nonane into a model for sesquiterpene synthesis (Bosworth & Magnus, 1973).
properties
IUPAC Name |
spiro[3.5]nonan-9-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLOAAIRYLEOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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